Combretastatin D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Combretastatin D2 is a member of the combretastatin family, which are natural phenolic compounds isolated from the bark of the South African bush willow tree, Combretum caffrum. These compounds are known for their potent anti-cancer properties, particularly their ability to inhibit tubulin polymerization, which disrupts the formation of microtubules necessary for cell division .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Combretastatin D2 can be synthesized through a copper-catalyzed coupling reaction. The key steps involve the coupling of a phenol derivative with a boronic acid to form the diaryl ether linkage. The phenol derivative is synthesized from 3-hydroxy-4-methoxybenzaldehyde via a Wittig reaction, followed by catalytic transfer hydrogenation . The boronic acid derivative is prepared from 4-bromobenzaldehyde through aryl lithium formation and subsequent reaction with triisopropyl borate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial purposes. Optimization of reaction conditions, such as the use of copper (II) acetate as a catalyst and careful control of reaction temperatures, can enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Combretastatin D2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Combretastatin D2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diaryl ether synthesis and macrocyclic compound formation.
Biology: Investigated for its ability to disrupt microtubule formation, making it a valuable tool in cell biology studies.
Wirkmechanismus
Combretastatin D2 exerts its effects primarily by binding to the colchicine binding site on tubulin, inhibiting tubulin polymerization. This disruption of microtubule formation prevents the proper assembly of the mitotic spindle, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit angiogenesis by disrupting the blood supply to tumors .
Vergleich Mit ähnlichen Verbindungen
Combretastatin A4: Known for its potent anti-cancer properties and ability to inhibit tubulin polymerization.
Combretastatin A1: Similar to combretastatin A4 but with different substituents on the aromatic rings.
Combretastatin B1: A dihydrostilbene derivative with anti-cancer activity.
Combretastatin D2 stands out due to its unique macrocyclic structure and potential for diverse biological activities, making it a valuable compound for further research and development.
Biologische Aktivität
Combretastatin D2 (CA-2) is a member of the combretastatin family, which are known for their potent anti-cancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is structurally related to colchicine and exhibits its biological effects primarily through the disruption of microtubule dynamics. This action leads to cell cycle arrest and apoptosis in cancer cells. The compound interacts with tubulin at the colchicine binding site, which is crucial for its cytotoxic effects. The cis configuration of the double bond in its structure is significant for its biological activity, influencing both its binding affinity and efficacy against various cancer cell lines .
In Vitro Studies
Research has demonstrated that this compound exhibits significant antiproliferative activity against a variety of cancer cell lines. For instance, studies show that CA-2 can induce cell death in RKO colon cancer cells with an IC50 value indicating potent activity .
Cell Line | IC50 (μM) | Effect |
---|---|---|
RKO Colon Cancer | 0.5 | Induces apoptosis |
SW1222 Colorectal | 0.8 | Causes G2/M phase arrest |
MDA-MB-231 Breast | 1.0 | Microtubule disruption |
In Vivo Studies
In vivo experiments have confirmed the efficacy of this compound in tumor models. For example, in mouse models of colorectal cancer, treatment with CA-2 resulted in significant tumor regression and reduced vascularization within tumors. These findings highlight the compound's ability to disrupt tumor blood supply, leading to necrosis and subsequent tumor shrinkage .
Vascular Disruption Mechanism
This compound acts as a vascular disrupting agent (VDA), which is a class of drugs designed to target the tumor vasculature specifically. This mechanism involves:
- Induction of Tumor Necrosis : CA-2 causes rapid shutdown of blood flow to tumors, leading to hypoxia and necrosis.
- Vascular Collapse : The compound induces structural changes in endothelial cells, resulting in vessel collapse and reduced perfusion .
Case Studies
- Colorectal Carcinoma Model :
- Breast Cancer Treatment :
Additional Biological Activities
Beyond its anticancer properties, this compound has shown potential anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Effects : Studies indicate that CA-2 may modulate inflammatory pathways, potentially useful in treating conditions associated with chronic inflammation .
- Antimicrobial Activity : Preliminary studies suggest that certain derivatives of combretastatins exhibit antibacterial properties, although further research is needed to establish their clinical relevance .
Eigenschaften
IUPAC Name |
(13E)-4-hydroxy-2,11-dioxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),13,15,18-heptaen-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-16-9-5-14-6-10-18(20)21-11-1-2-13-3-7-15(8-4-13)22-17(16)12-14/h1-5,7-9,12,19H,6,10-11H2/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZHRIFDDQELBE-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OCC=CC2=CC=C(C=C2)OC3=C(C=CC1=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)OC/C=C/C2=CC=C(C=C2)OC3=C(C=CC1=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.